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Cat. No.: B1671577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Glaucine is a prominent aporphine alkaloid naturally occurring in various plant species,

most notably the yellow horn poppy (Glaucium flavum).[1] It is the dextrorotatory enantiomer of

glaucine and is recognized for its diverse pharmacological activities, including antitussive,

bronchodilator, anti-inflammatory, and neuroleptic effects.[1] Its therapeutic potential is

attributed to its action as a phosphodiesterase 4 (PDE4) inhibitor and a calcium channel

blocker.[1] This technical guide provides a comprehensive overview of the chemical structure

and stereochemistry of (+)-Glaucine, supported by quantitative data, experimental protocols,

and visual diagrams to facilitate a deeper understanding for research and drug development

purposes.

Chemical Structure and Properties
(+)-Glaucine possesses a tetracyclic dibenzo[de,g]quinoline core, characteristic of aporphine

alkaloids. The structure features four methoxy groups and a methyl group attached to the

nitrogen atom.

Table 1: Chemical and Physical Properties of (+)-Glaucine
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Property Value Reference(s)

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-

methyl-5,6,6a,7-tetrahydro-4H-

dibenzo[de,g]quinoline

PubChem

Synonyms

(S)-(+)-Glaucine, d-Glaucine,

Boldine dimethyl ether,

Glauvent

PubChem

CAS Number 475-81-0 PubChem

Molecular Formula C₂₁H₂₅NO₄ PubChem

Molecular Weight 355.43 g/mol PubChem

Melting Point 120 °C -

Optical Rotation [α]D²⁰ +115° (c = 3 in ethanol) -

Stereochemistry
The stereochemistry of glaucine is a critical aspect of its biological activity. The naturally

occurring and more studied form is the dextrorotatory (+)-enantiomer.

Absolute Configuration: The absolute configuration of the chiral center at position 6a is

designated as (S) according to the Cahn-Ingold-Prelog priority rules. This is reflected in its

full IUPAC name: (6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-

dibenzo[de,g]quinoline.[2]

Conformation: Spectroscopic studies, including 1H and 13C NMR, have shown that in

solution, the B-ring of (+)-glaucine predominantly adopts an M-conformation.[2] The N-

methyl group is primarily found in an equatorial position.

Spectroscopic Data
The structural elucidation and confirmation of (+)-Glaucine rely on various spectroscopic

techniques.

Table 2: Spectroscopic Data for (+)-Glaucine
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Technique Data Reference(s)

¹H NMR

The proton NMR spectrum

exhibits characteristic signals

for the four methoxy groups,

the N-methyl group, aromatic

protons, and the aliphatic

protons of the tetracyclic

system. Detailed assignments

have been made using 2D

NMR techniques like COSY

and HETCOR. A

comprehensive list of chemical

shifts and coupling constants

is available in specialized

literature.

¹³C NMR

The carbon NMR spectrum

shows 21 distinct signals

corresponding to the carbon

skeleton of glaucine. The

chemical shifts of the methoxy

carbons, aromatic carbons,

and aliphatic carbons have

been fully assigned.

Mass Spectrometry

Electrospray ionization (ESI)

mass spectrometry typically

shows a prominent protonated

molecular ion [M+H]⁺ at m/z

356. Fragmentation patterns

often involve the loss of methyl

groups and retro-Diels-Alder

reactions.

PubChem

Infrared (IR) Spectroscopy The IR spectrum displays

characteristic absorption

bands for C-H stretching of

aromatic and aliphatic groups,

-
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C=C stretching of the aromatic

rings, and C-O stretching of

the methoxy groups.

Experimental Protocols
The following are representative protocols for the isolation, synthesis, and analysis of (+)-
Glaucine. These are generalized procedures and may require optimization for specific

laboratory conditions.

Protocol 1: Isolation of (+)-Glaucine from Glaucium
flavum
This protocol is based on established alkaloid extraction and purification methods.

Extraction:

Air-dried and powdered aerial parts of Glaucium flavum are subjected to Soxhlet

extraction with methanol for several hours.

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

Acid-Base Extraction:

The residue is dissolved in a 2% hydrochloric acid solution and filtered.

The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to

remove neutral and weakly basic impurities.

The aqueous layer is then basified to a pH of approximately 8-9 with ammonium

hydroxide.

The basic solution is extracted multiple times with dichloromethane or chloroform to

extract the alkaloids.

Purification:
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The combined organic extracts are dried over anhydrous sodium sulfate and

concentrated.

The crude alkaloid mixture is purified by column chromatography on silica gel, eluting with

a gradient of chloroform and methanol.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing pure (+)-Glaucine are combined and the solvent is evaporated. The

resulting solid can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol).

Protocol 2: Chemoenzymatic Synthesis of (S)-(+)-
Glaucine
This protocol is a simplified representation of modern synthetic strategies that combine

enzymatic and chemical steps for stereoselective synthesis.

Enzymatic Stereoselective Reduction:

A suitable prochiral precursor, such as a 1-benzyl-3,4-dihydroisoquinoline derivative, is

subjected to asymmetric reduction using an engineered imine reductase (IRED) to

establish the (S)-stereocenter at C-1.

N-Methylation:

The resulting secondary amine is N-methylated using a suitable methylating agent (e.g.,

formaldehyde and sodium borohydride or an enzymatic approach with an N-

methyltransferase).

Intramolecular Aryl-Aryl Coupling:

The N-methylated tetrahydroisoquinoline undergoes an intramolecular aryl-aryl coupling

reaction to form the aporphine core. This can be achieved through various methods,

including palladium-catalyzed cross-coupling or photoinduced reactions.

Final Modifications and Purification:
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Any necessary deprotection or functional group modifications are performed.

The final product, (S)-(+)-Glaucine, is purified using chromatographic techniques.

Protocol 3: HPLC Quantification of (+)-Glaucine
This protocol outlines a validated method for the quantitative analysis of glaucine in plant

extracts.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV or photodiode array (PDA)

detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer

or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent

(e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection Wavelength: 280-310 nm.

Column Temperature: Ambient or controlled (e.g., 30 °C).

Sample and Standard Preparation:

Standard Solutions: Prepare a stock solution of (+)-Glaucine standard in methanol or a

suitable solvent and perform serial dilutions to create calibration standards.

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). The

extract may require filtration and dilution before injection.

Analysis and Quantification:

Inject the standard solutions to construct a calibration curve of peak area versus

concentration.
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Inject the sample solutions and determine the peak area of glaucine.

Quantify the amount of glaucine in the sample by interpolating its peak area on the

calibration curve.

Signaling Pathways and Mechanisms of Action
(+)-Glaucine exerts its pharmacological effects through multiple mechanisms. Two key

pathways are the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type calcium

channels.
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Simplified Signaling Pathway of (+)-Glaucine in Bronchial Smooth Muscle
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Caption: Signaling pathway of (+)-Glaucine in smooth muscle.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the extraction and purification of (+)-
Glaucine from its natural source.

Workflow for Isolation of (+)-Glaucine

Dried & Powdered
Glaucium flavum

Soxhlet Extraction
(Methanol)

Crude Methanolic Extract

Acid-Base Partitioning
(HCl / NH₄OH / CH₂Cl₂)

Crude Alkaloid Fraction

Silica Gel Column Chromatography
(CHCl₃/MeOH gradient)

Collected Fractions

TLC Analysis

Pure (+)-Glaucine
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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